
5-Methoxy-6-methyl-6H-1,4-diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-6-methyl-6H-1,4-diazepine: is a seven-membered heterocyclic compound containing two nitrogen atoms. It belongs to the class of diazepines, which are known for their wide range of biological activities and applications in medicinal chemistry . The presence of a methoxy group at the 5-position and a methyl group at the 6-position makes this compound unique and potentially useful in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-6-methyl-6H-1,4-diazepine typically involves the photolysis of 4-azidopyridines in the presence of methoxide ions. This reaction leads to ring expansion, forming the desired diazepine compound . The reaction conditions include:
Photolysis: Exposure to light to initiate the reaction.
Methoxide Ions: Used as a base to facilitate the ring expansion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methoxy-6-methyl-6H-1,4-diazepine undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens (chlorine, bromine) or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Chemistry: 5-Methoxy-6-methyl-6H-1,4-diazepine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may serve as a lead compound for the development of new drugs.
Medicine: Due to its structural similarity to other diazepines, this compound may have potential therapeutic applications. It could be explored for its anxiolytic, anticonvulsant, or sedative properties.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-6-methyl-6H-1,4-diazepine involves its interaction with specific molecular targets, such as receptors or enzymes. The exact pathways and targets are still under investigation, but it is believed that the compound may modulate the activity of certain neurotransmitters or signaling molecules, leading to its observed biological effects .
Comparación Con Compuestos Similares
6H-1,4-diazepine: A structurally related compound with similar biological activities.
Pyrrolo[1,2-x][1,4]diazepines: Compounds with a fused pyrrole and diazepine ring system, known for their diverse biological activities.
Uniqueness: 5-Methoxy-6-methyl-6H-1,4-diazepine is unique due to the presence of the methoxy and methyl groups, which may confer distinct chemical and biological properties compared to other diazepines. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
Propiedades
Número CAS |
95680-58-3 |
|---|---|
Fórmula molecular |
C7H10N2O |
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
5-methoxy-6-methyl-6H-1,4-diazepine |
InChI |
InChI=1S/C7H10N2O/c1-6-5-8-3-4-9-7(6)10-2/h3-6H,1-2H3 |
Clave InChI |
AEVNHQCEKFDLDJ-UHFFFAOYSA-N |
SMILES canónico |
CC1C=NC=CN=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


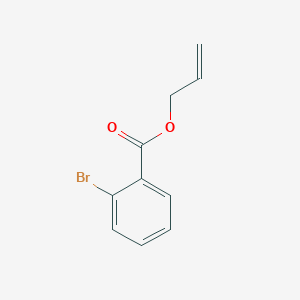
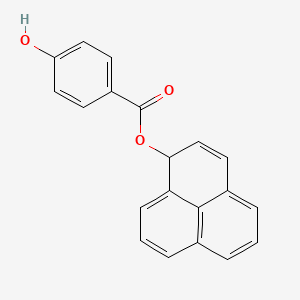
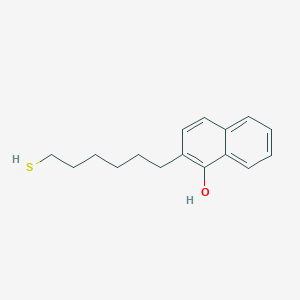
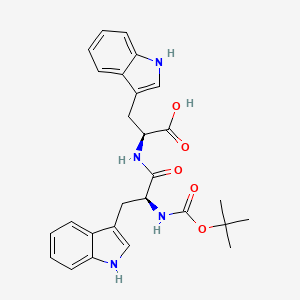
![2-[2-(Aminomethyl)phenyl]ethan-1-amine](/img/structure/B14353528.png)

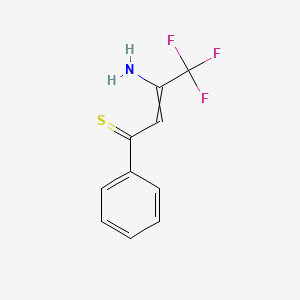
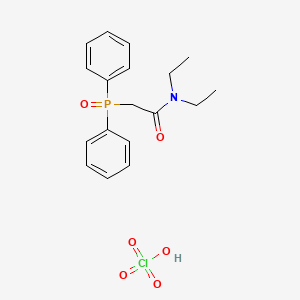
![2-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14353548.png)
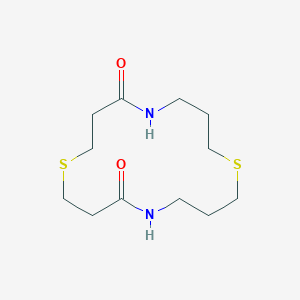
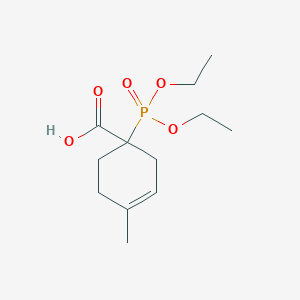
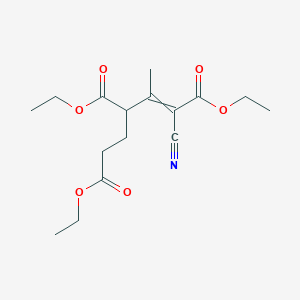
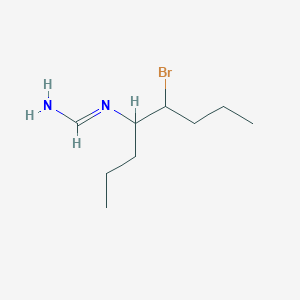
![2-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]amino}benzoic acid](/img/structure/B14353572.png)
